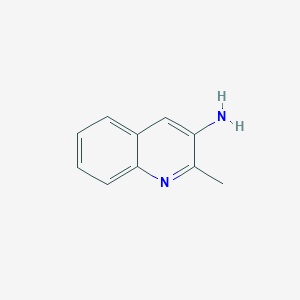

2-Methylquinolin-3-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methylquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-9(11)6-8-4-2-3-5-10(8)12-7/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCOYSIILKQNHRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10486331 | |

| Record name | 2-Methylquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10486331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21352-22-7 | |

| Record name | 2-Methyl-3-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21352-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10486331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylquinolin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methylquinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of 2-Methylquinolin-3-amine. This document is intended for an audience with a background in organic chemistry and drug discovery, offering detailed experimental protocols, structured data presentation, and visualization of relevant biological pathways.

Introduction

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a broad range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The introduction of an amino group at the 3-position and a methyl group at the 2-position of the quinoline scaffold can significantly modulate its physicochemical properties and biological activity, making this compound a compound of interest for further investigation and as a versatile building block in the synthesis of more complex molecules.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a modified Friedländer annulation, a classic and reliable method for constructing the quinoline ring system. This approach involves the condensation of an o-aminoaryl ketone with a compound containing a reactive α-methylene group. In this specific synthesis, o-aminoacetophenone reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA), which serves as a one-carbon synthon.

Experimental Protocol: Synthesis via Modified Friedländer Annulation

Materials:

-

o-Aminoacetophenone

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Toluene (anhydrous)

-

Ethanol

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-aminoacetophenone (1.0 equivalent) in anhydrous toluene.

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexane is recommended to isolate the pure this compound.

-

The fractions containing the desired product are combined and the solvent is evaporated to yield the final product as a solid.

-

The purified product can be further recrystallized from a suitable solvent system, such as ethanol/water, to obtain highly pure crystals.

Expected Yield: The yield for this type of reaction is typically in the range of 70-85%, depending on the purity of the starting materials and the optimization of the reaction conditions.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. Standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are employed.

Quantitative Data Summary

Table 1: Physicochemical and Spectroscopic Data

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₁₀N₂ |

| Molecular Weight | 158.20 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Data not available |

| Yield | 70-85% (typical) |

| ¹H NMR (CDCl₃, 400 MHz) | See Table 2 for detailed expected shifts |

| ¹³C NMR (CDCl₃, 100 MHz) | See Table 3 for detailed expected shifts |

| FTIR (KBr, cm⁻¹) | See Table 4 for characteristic absorptions |

| Mass Spec (EI) | m/z 158 (M⁺) |

Table 2: Expected ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 7.2 | Multiplet | 4H | Aromatic protons (C5-H to C8-H) |

| ~ 7.0 | Singlet | 1H | Aromatic proton (C4-H) |

| ~ 4.5 | Broad Singlet | 2H | -NH₂ protons |

| ~ 2.6 | Singlet | 3H | -CH₃ protons |

Table 3: Expected ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 140 | Quaternary carbons |

| ~ 130 - 120 | Aromatic CH carbons |

| ~ 20 | -CH₃ carbon |

Table 4: Expected FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretching (amine) |

| 3100 - 3000 | Medium | C-H stretching (aromatic) |

| 2950 - 2850 | Weak | C-H stretching (aliphatic) |

| 1620 - 1580 | Strong | C=C stretching (aromatic) |

| 1350 - 1250 | Strong | C-N stretching (aromatic amine) |

Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum is obtained using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined using an electron ionization (EI) mass spectrometer. The sample is introduced directly or via a gas chromatograph.

Potential Biological Signaling Pathways

While specific biological studies on this compound are limited, the broader class of aminoquinolines has been extensively investigated for its anticancer properties. Many quinoline derivatives have been shown to inhibit key signaling pathways that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR pathways.[1][2][3][4] Inhibition of these pathways can lead to decreased cell proliferation, survival, and angiogenesis.

The following diagram illustrates a generalized signaling pathway that is a common target for quinoline-based anticancer agents.

Caption: Generalized EGFR signaling pathway targeted by aminoquinolines.

Conclusion

This technical guide outlines a robust and adaptable synthetic route for this compound and provides a framework for its comprehensive characterization. While specific experimental data for this compound is not widely published, the provided information, based on established chemical principles and data from analogous structures, serves as a valuable resource for researchers. The potential for this compound and its derivatives to interact with key oncogenic signaling pathways, such as the EGFR and PI3K/Akt/mTOR pathways, highlights its significance as a scaffold for the development of novel therapeutic agents. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Chemical Properties and Biological Significance of 2-Methylquinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Methylquinolin-3-amine (also known as 3-methylquinolin-2-amine), a heterocyclic amine with potential applications in medicinal chemistry and drug development. This document collates available data on its structure, physicochemical parameters, and spectroscopic profile. Detailed experimental protocols for its synthesis and characterization are outlined, drawing from established methodologies for analogous quinoline derivatives. Furthermore, this guide explores the potential biological activities of this compound, with a focus on its prospective role as an anticancer agent, supported by a proposed mechanism of action involving the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse and potent biological activities.[1] Members of this family have been successfully developed into therapeutic agents for a wide range of diseases, including cancer, malaria, and various microbial infections.[2][3] The quinoline scaffold serves as a versatile pharmacophore, and its functionalization allows for the fine-tuning of biological activity and pharmacokinetic properties.

This compound, belonging to the aminoquinoline subclass, is a molecule of interest for further investigation in drug discovery programs. Its structural features suggest the potential for interactions with various biological targets. This guide aims to provide a detailed technical resource for researchers working with or interested in the synthesis, characterization, and biological evaluation of this compound.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| IUPAC Name | 3-methylquinolin-2-amine | [4] |

| Synonyms | 2-Amino-3-methylquinoline | [4] |

| CAS Number | 74844-99-8 | [4] |

| Molecular Formula | C₁₀H₁₀N₂ | [4] |

| Molecular Weight | 158.20 g/mol | [4] |

| Melting Point | Not available (Predicted: 130-140 °C based on similar aminoquinolines) | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as DMSO and methanol. | [5] |

| pKa (predicted) | 6.5 - 7.5 (for the quinoline nitrogen) | Predicted based on related aminoquinolines |

| LogP (predicted) | 2.2 | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. The following sections detail the expected spectroscopic data based on its chemical structure and information from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | ~2.3 | Singlet | - |

| H4 | ~7.8 | Singlet | - |

| H5 | ~7.9 | Doublet | ~8.0 |

| H6 | ~7.3 | Triplet | ~7.5 |

| H7 | ~7.6 | Triplet | ~7.5 |

| H8 | ~7.7 | Doublet | ~8.0 |

| NH₂ | ~5.5 | Broad Singlet | - |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Carbon | Chemical Shift (δ, ppm) |

| C2 | ~158 |

| C3 | ~118 |

| C4 | ~138 |

| C4a | ~148 |

| C5 | ~128 |

| C6 | ~123 |

| C7 | ~127 |

| C8 | ~125 |

| C8a | ~137 |

| CH₃ | ~15 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Description |

| 3450 - 3300 | N-H stretch | Two bands, characteristic of a primary amine |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 2950 - 2850 | C-H stretch | Methyl C-H |

| 1650 - 1580 | N-H bend | Primary amine scissoring |

| 1600 - 1450 | C=C stretch | Aromatic ring vibrations |

| 1335 - 1250 | C-N stretch | Aromatic amine |

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the quinoline ring system.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 158 | [M]⁺ (Molecular ion) |

| 143 | [M - CH₃]⁺ |

| 131 | [M - HCN]⁺ |

| 117 | [M - CH₃ - CN]⁺ |

Experimental Protocols

The following sections provide detailed, plausible methodologies for the synthesis, purification, and analysis of this compound, based on established procedures for similar quinoline derivatives.

Synthesis of this compound

A common and effective method for the synthesis of 2-aminoquinoline derivatives is through the Friedländer annulation, which involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an activated methylene group. An alternative approach involves the amination of a pre-functionalized quinoline.

Experimental Protocol: Synthesis via Amination of 2-Chloro-3-methylquinoline

This protocol describes a two-step synthesis starting from 3-methylquinolin-2(1H)-one.

Step 1: Synthesis of 2-Chloro-3-methylquinoline

-

To a stirred solution of 3-methylquinolin-2(1H)-one (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents), reflux the mixture at 110-120 °C for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-chloro-3-methylquinoline.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Amination of 2-Chloro-3-methylquinoline

-

In a sealed tube, dissolve 2-chloro-3-methylquinoline (1 equivalent) in a solution of ammonia in methanol (7N) or another suitable solvent like dioxane.

-

Add a palladium catalyst such as Pd₂(dba)₃ (0.02 equivalents) and a ligand like Xantphos (0.04 equivalents), along with a base such as sodium tert-butoxide (1.5 equivalents).

-

Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and filter off the catalyst through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Analytical Protocols

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the residual solvent peak (δ 2.50 ppm for DMSO-d₆) and the ¹³C spectrum to the solvent peak (δ 39.52 ppm for DMSO-d₆).

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal.

-

Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Analysis: Acquire the mass spectrum to determine the molecular weight and fragmentation pattern of the compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the broader class of aminoquinolines has been extensively studied, revealing significant potential in drug development, particularly as anticancer agents.[2][3] Many quinoline-based compounds exert their anticancer effects by inhibiting protein kinases that are crucial for tumor growth and survival.[6]

A plausible mechanism of action for this compound, based on the activity of structurally similar compounds, is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[5][6] Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell proliferation, survival, and metastasis.

Proposed EGFR Inhibition Pathway

-

Binding to EGFR: this compound may act as a competitive inhibitor at the ATP-binding site of the EGFR tyrosine kinase domain.

-

Inhibition of Autophosphorylation: This binding prevents the autophosphorylation of the receptor upon ligand (e.g., EGF) binding.

-

Downstream Signal Blockade: The lack of phosphorylation blocks the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways.

-

Cellular Effects: The inhibition of these pathways ultimately leads to cell cycle arrest, induction of apoptosis, and a reduction in tumor cell proliferation and survival.

Conclusion

This compound is a heterocyclic compound with a structural framework that suggests potential for biological activity, particularly in the context of anticancer drug discovery. While comprehensive experimental data for this specific molecule is not widely available, this guide provides a thorough compilation of its known and predicted chemical properties, along with detailed, plausible experimental protocols for its synthesis and characterization. The proposed mechanism of action through EGFR inhibition offers a rational starting point for future biological investigations. This technical guide serves as a valuable resource to facilitate further research and development of this compound and its derivatives as potential therapeutic agents.

References

- 1. Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. 2-Amino-4-methylquinoline-3-carbonitrile | C11H9N3 | CID 603064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-3-methylquinoline | C10H10N2 | CID 10953794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 6. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectroscopic Data of 2-Methylquinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-Methylquinolin-3-amine (also known as 2-amino-3-methylquinoline). Due to the limited availability of published experimental data for this specific compound, this guide presents predicted spectroscopic characteristics based on the analysis of structurally related molecules and established principles of NMR, IR, and Mass Spectrometry.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₀N₂

-

Molecular Weight: 158.20 g/mol [1]

-

CAS Number: 74844-99-8[1]

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound. These predictions are derived from the analysis of similar quinoline derivatives and the known chemical shifts and absorption frequencies of the constituent functional groups.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | d | 1H | H-8 |

| ~7.5 - 7.7 | m | 2H | H-4, H-5 |

| ~7.2 - 7.4 | t | 1H | H-6 |

| ~7.0 - 7.2 | t | 1H | H-7 |

| ~3.5 - 4.5 | br s | 2H | -NH₂ |

| ~2.4 - 2.6 | s | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 158 | C-2 |

| ~145 - 148 | C-8a |

| ~135 - 138 | C-4 |

| ~128 - 130 | C-5 |

| ~126 - 128 | C-7 |

| ~124 - 126 | C-6 |

| ~122 - 124 | C-4a |

| ~118 - 120 | C-8 |

| ~115 - 118 | C-3 |

| ~20 - 23 | -CH₃ |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretch (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| 1650 - 1580 | Strong | N-H bend |

| 1600 - 1450 | Strong | C=C and C=N ring stretching |

| 1335 - 1250 | Strong | Aromatic C-N stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 158 | [M]⁺ (Molecular ion) |

| 143 | [M-NH]⁺ |

| 142 | [M-NH₂]⁺ |

| 115 | [M-NH₂-HCN]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds, with 16 to 32 scans. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is obtained. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: For ATR-FTIR, a small amount of the solid sample is placed directly onto the ATR crystal, and firm contact is ensured. For transmission IR, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS), with an ionization source like Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Sample Preparation: For GC-MS, the sample is dissolved in a volatile organic solvent. For LC-MS, the sample is dissolved in a solvent compatible with the mobile phase.

-

Data Acquisition: In EI mode, the sample is bombarded with high-energy electrons to induce fragmentation. In ESI mode, the sample is ionized from a solution to produce protonated molecules ([M+H]⁺). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound. Experimental verification of this data is recommended for any application where precise structural confirmation is required.

References

A Technical Guide to the Biological Activity of Novel 2-Methylquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous compounds with a wide array of pharmacological activities.[1][2] Derivatives of quinoline have been extensively investigated for their therapeutic potential, demonstrating anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[1][3][4] The introduction of a methyl group at the C-2 position and an amine group at the C-3 position can significantly influence the molecule's biological profile, making 2-methylquinolin-3-amine derivatives a subject of growing interest in drug discovery.

This technical guide provides a comprehensive overview of the key biological activities of novel quinoline derivatives, with a focus on structures related to the 2-methylquinoline core. It includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant workflows and signaling pathways to support further research and development in this field.

Key Biological Activities and Quantitative Data

Novel quinoline derivatives exhibit a broad spectrum of biological activities. The primary areas of investigation include their efficacy as anticancer, antimicrobial, and anti-inflammatory agents, as well as their ability to inhibit specific enzymes.

Anticancer Activity

Quinoline derivatives have shown significant cytotoxic and antiproliferative effects against a variety of human cancer cell lines.[5] Their mechanisms often involve the disruption of critical cellular processes, such as microtubule assembly or key signaling pathways.

Table 1: Anticancer Activity of Selected Quinoline Derivatives

| Compound Class/Derivative | Cancer Cell Line(s) | Activity Metric | Result | Reference |

| 2-Arylquinoline Derivative (Compound 13) | HeLa (Cervical) | IC₅₀ | 8.3 µM | [6] |

| 2-Arylquinoline Derivative (Compound 12) | PC3 (Prostate) | IC₅₀ | 31.37 µM | [6] |

| 2-Arylquinoline Derivative (Compound 11) | PC3 (Prostate) | IC₅₀ | 34.34 µM | [6] |

| 1,2,3,4-Tetrahydroquinoline (Compound 18) | HeLa (Cervical) | IC₅₀ | 13.15 µM | [6] |

| 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones | HL-60, MCF-7 | Cytotoxicity | High activity in low µM range | |

| 8-Hydroxyquinoline-5-sulfonamide (Compound 3c) | C-32, MDA-MB-231, A549 | IC₅₀ | High activity, comparable to cisplatin | [7] |

| 4-Substituted benzyloxy quinolin-2(1H)-one (Compound 11e) | COLO 205 | Cytotoxicity | Potent activity at nanomolar level | |

| Benzofuro[3,2-b]quinoline derivative (ZLHQ-5f) | HCT116 | Anti-proliferative | Promising activity | [8] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Antimicrobial Activity

The quinoline nucleus is a core component of several established antimicrobial agents.[9] Novel derivatives are frequently screened for their activity against a panel of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][10]

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives

| Compound Class/Derivative | Microbial Strain(s) | Activity Metric | Result (µg/mL) | Reference |

| α-Aminophosphonates with quinoline moiety (Compounds 9e, 9g, 9h, 9i) | Gram-positive bacteria | MIC | 0.25 - 128 | [11] |

| α-Aminophosphonates with quinoline moiety (Compounds 9f, 9g, 9h, 10k, 10l) | Gram-negative bacteria | MIC | 0.25 - 128 | [11] |

| α-Aminophosphonates with quinoline moiety (Compounds 9b, 9c, 9f, 9g, 9h, 10k, 10l) | Fungal strains | MIC | 0.25 - 32 | [11] |

| C-2 amine-substituted quinoxaline (Compounds 5m–5p) | S. aureus | MIC | 4 - 16 | [12] |

| 5-Aryl-3-[(2-chloroquinolin-3-yl)methylene]furan-2(3H)-one | S. aureus, E. coli | MIC | 6.25 | [9] |

| Quinolyl thiourea analogue | Plasmodium falciparum (chloroquine-resistant) | IC₅₀ | 1.2 µM | [3] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Anti-inflammatory Activity

Certain quinoline derivatives have been explored as anti-inflammatory agents, targeting key mediators in the inflammatory cascade such as cyclooxygenase (COX) and various pro-inflammatory cytokines.[13][14]

Table 3: Anti-inflammatory Activity of Selected Quinoline Derivatives

| Compound Class/Derivative | Assay/Model | Key Findings | Reference |

| N-substituted-quinolinone-3-aminoamides | In vitro lipoxygenase inhibition & in vivo assays | Potent antioxidant and anti-inflammatory activity | [15] |

| 3-(Arylideneamino)-phenylquinazoline-4(3H)-one | Endotoxin-stimulated macrophages | Inhibition of TNF-α, IL-1β, IL-6, iNOS, COX-2 | [14] |

| Tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one (Compound 6b) | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity | [16] |

| N¹-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine | Methotrexate-induced inflammation model | Reduction of inflammatory markers (MMP-9, IL-1β, NF-kB) | [17] |

Enzyme Inhibition

The versatility of the quinoline scaffold allows it to interact with various enzymatic targets, making it a valuable template for designing specific enzyme inhibitors for therapeutic intervention.[18]

Table 4: Enzyme Inhibition by Selected Quinoline Derivatives

| Compound Class/Derivative | Target Enzyme(s) | Activity Metric | Result | Reference |

| 2,3-Disubstituted quinolines | Cytochrome P450 (CYP1A2) | Inhibition | Found to inhibit the subtype | |

| Quinoline-based analogs (Compounds 9 & 11) | Human DNMT1, C. difficile CamA | Inhibitory Potency | Low micromolar range | [18] |

| Imidazo[4,5-f]quinoline derivative | Bovine serum amine oxidase | Activation/Inhibition | Activates copper-dependent, inhibits FAD-dependent enzyme | [19] |

| Benzofuro[3,2-b]quinoline derivative (ZLHQ-5f) | CDK2 / Topoisomerase I | Inhibition | Dual inhibitory activity | [8] |

| 4-Morpholine-quinazoline derivative (Compound 17f) | PI3Kα | IC₅₀ | 4.2 nM | [20] |

Experimental Protocols

Detailed and reproducible methodologies are critical for the evaluation of novel compounds. The following are standard protocols for assessing the key biological activities of 2-methylquinoline derivatives.

Protocol 1: MTT Cell Viability Assay (Anticancer Screening)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[2]

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, PC3) in a 96-well plate at a density of 5,000–10,000 cells per well. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test quinoline derivatives in the appropriate cell culture medium. Add the compounds to the wells, ensuring a range of final concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin).

-

Incubation: Incubate the treated plates for 48 to 72 hours under the same conditions.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Broth Microdilution Method (Antimicrobial MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various bacteria and fungi.[9][11]

-

Inoculum Preparation: Culture the microbial strains (e.g., S. aureus, E. coli, C. albicans) overnight in an appropriate broth medium. Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Perform a two-fold serial dilution of the test quinoline derivatives in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculation: Add the standardized microbial inoculum to each well of the plate. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 3: Carrageenan-Induced Paw Edema Assay (In Vivo Anti-inflammatory)

This is a classic animal model for evaluating the acute anti-inflammatory activity of novel compounds.[14][16]

-

Animal Acclimatization: Use adult rats (e.g., Wistar or Sprague-Dawley), and allow them to acclimatize to laboratory conditions for at least one week.

-

Compound Administration: Administer the test quinoline derivative orally or via intraperitoneal injection to the test group of animals. The control group receives the vehicle only, and a reference group receives a standard anti-inflammatory drug (e.g., Indomethacin).

-

Induction of Inflammation: After a set period (e.g., 60 minutes), inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours; Vₜ).

-

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group using the formula:

-

% Inhibition = [ (Vₜ - V₀)control - (Vₜ - V₀)treated ] / (Vₜ - V₀)control * 100

-

Visualizing Workflows and Signaling Pathways

Diagrams are essential for illustrating complex biological processes and experimental designs. The following visualizations were created using Graphviz (DOT language) to adhere to the specified technical requirements.

Drug Discovery and Screening Workflow

The development of novel quinoline derivatives as therapeutic agents follows a structured workflow from synthesis to biological evaluation.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Several quinoline and quinazoline derivatives have been identified as inhibitors of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[4][20]

Conclusion and Future Outlook

The 2-methylquinoline scaffold and its derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. The available data consistently demonstrate their potential to act as potent anticancer, antimicrobial, and anti-inflammatory agents. The structure-activity relationship (SAR) studies suggest that the biological activity is highly dependent on the nature and position of substituents on the quinoline ring.[13]

Future research should focus on the synthesis of novel this compound analogs to explore their therapeutic potential more deeply. A systematic approach, combining chemical synthesis, computational modeling, and comprehensive biological screening, will be crucial for identifying lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The continued investigation of their mechanisms of action, particularly their interactions with specific signaling pathways and molecular targets, will undoubtedly pave the way for the development of next-generation therapeutics based on this privileged scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of novel benzofuro[3,2-b]quinoline derivatives as dual CDK2/Topo I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. gyaanarth.com [gyaanarth.com]

- 11. Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design and synthesis of novel quinolinone-3-aminoamides and their alpha-lipoic acid adducts as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [Substances inhibiting amine oxidases. III. Synthesis and amine oxidase inhibition of imidazoquinoline derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Methylquinolin-3-amine as a Scaffold in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities. Among the various substituted quinolines, the 2-methylquinolin-3-amine core has emerged as a particularly interesting starting point for the design of novel therapeutic agents. Its structural features, including the presence of a modifiable amino group at the 3-position and a methyl group at the 2-position, offer versatile opportunities for synthetic elaboration to fine-tune pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth overview of the this compound scaffold, covering its synthesis, biological activities with a focus on anticancer properties, and its role as a modulator of key signaling pathways.

Synthesis of the this compound Scaffold

The construction of the this compound core can be achieved through several synthetic strategies, with the Friedländer annulation being one of the most common and versatile methods. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

A general workflow for the synthesis of a substituted this compound derivative is depicted below. The synthesis typically starts from a readily available 2-nitrobenzaldehyde, which is reduced to the corresponding 2-aminobenzaldehyde. This intermediate then undergoes a Friedländer condensation with a β-ketonitrile, followed by further functionalization.

Caption: General synthetic workflow for this compound derivatives.

Biological Activities of this compound Derivatives

Derivatives of the this compound scaffold have been investigated for a range of biological activities, with a significant focus on their potential as anticancer agents. The closely related 2-amino-3-cyanoquinoline scaffold has also demonstrated potent cytotoxic effects against various cancer cell lines.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, a series of novel 4-aminoquinoline derivatives bearing a phenylalanine methyl ester moiety were synthesized and evaluated for their cytotoxic activities.[1] Several of these compounds exhibited significant activity against A549 (human lung adenocarcinoma) and MCF-7 (human breast adenocarcinoma) cell lines, with IC50 values in the low micromolar range, while showing minimal toxicity to normal cells.[1]

| Compound | Modification | A549 IC50 (µM) | MCF-7 IC50 (µM) | Reference |

| 4d | 6-chloro substituent | 3.317 ± 0.142 | 7.711 ± 0.217 | [1] |

| 4e | 6-bromo substituent | 4.648 ± 0.199 | 6.114 ± 0.272 | [1] |

These findings underscore the potential of the substituted aminoquinoline scaffold as a template for the development of novel anticancer agents. The presence of substituents on the quinoline ring plays a crucial role in modulating the cytotoxic activity.

Mechanism of Action: Targeting Cellular Signaling Pathways

The anticancer activity of many quinoline derivatives is attributed to their ability to inhibit protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer. One of the most critical pathways implicated in cancer cell proliferation, survival, and growth is the PI3K/Akt/mTOR pathway.

The PI3K/Akt/mTOR signaling cascade is a central node in cellular signaling, integrating signals from growth factors and other extracellular cues to regulate essential cellular processes. Deregulation of this pathway is a common event in a wide range of human cancers, making it an attractive target for cancer therapy.[2][3] Quinoline-based compounds have been developed as potent inhibitors of key kinases within this pathway, such as PI3K and mTOR.[2][4][5][6][7]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Furthermore, some quinoline derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), another key tyrosine kinase involved in cancer.[1][8] The inhibition of EGFR can block downstream signaling pathways, leading to decreased cell proliferation and survival.

Experimental Protocols

General Procedure for Friedländer Synthesis of Substituted Quinolines

This protocol describes a general method for the synthesis of quinoline derivatives via the Friedländer annulation.

Materials:

-

2-Aminobenzaldehyde or 2-aminobenzophenone derivative

-

Active methylene compound (e.g., ethyl acetoacetate, malononitrile)

-

Catalyst (e.g., piperidine, p-toluenesulfonic acid)

-

Solvent (e.g., ethanol, toluene)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a solution of the 2-aminoaryl aldehyde or ketone (1.0 eq) in the chosen solvent, add the active methylene compound (1.1 eq).

-

Add a catalytic amount of the acid or base catalyst.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general procedure for determining the inhibitory activity of test compounds against a target kinase using the luminescent ADP-Glo™ Kinase Assay.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well white plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of the test compounds in kinase buffer.

-

In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.

-

Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).

-

Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert the generated ADP into ATP.

-

Incubate at room temperature for 30 minutes to allow the luminescent signal to develop.

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The this compound scaffold represents a valuable and versatile platform in medicinal chemistry for the development of novel therapeutic agents. Its synthetic accessibility and the potential for diverse functionalization allow for the systematic exploration of structure-activity relationships. As demonstrated by the potent anticancer activity of closely related analogs, this scaffold holds significant promise for the discovery of new kinase inhibitors targeting critical cellular signaling pathways. Further investigation into the synthesis and biological evaluation of a wider range of this compound derivatives is warranted to fully exploit its therapeutic potential.

References

- 1. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting PI3K/AKT/mTOR network for treatment of leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]

- 8. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Tautomerism of 2-Methylquinolin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The potential for tautomerism in substituted quinolines is a critical consideration, as different tautomers can exhibit distinct physicochemical properties, biological activities, and metabolic fates. This technical guide provides a comprehensive framework for the investigation of the potential amine-imine tautomerism of 2-Methylquinolin-3-amine.

While direct experimental literature on this specific molecule is scarce, this guide integrates established principles of heterocyclic chemistry, detailed analytical protocols, and computational methods to provide a robust methodology for its characterization.

The Tautomeric Equilibrium of this compound

This compound is expected to exist as a dynamic equilibrium between two primary tautomeric forms: the amine form and the imine form. This prototropic tautomerism involves the migration of a proton between the exocyclic nitrogen atom and the ring nitrogen atom, accompanied by a shift in double bonds within the heterocyclic system.

-

Amine Tautomer: this compound

-

Imine Tautomer: 2-Methyl-1,4-dihydroquinolin-3-imine

The position of this equilibrium is crucial as it dictates the molecule's hydrogen bonding capacity, aromaticity, and overall electronic distribution, which are key determinants of its interaction with biological targets.

Factors Influencing Tautomeric Equilibrium

The predominance of one tautomer is governed by its relative thermodynamic stability, which is influenced by several key factors:

-

Solvent Polarity: The solvent environment plays a critical role. Polar protic solvents can stabilize both forms through hydrogen bonding but may favor the more polar tautomer. Nonpolar solvents generally favor the less polar, often intramolecularly hydrogen-bonded, form. Studies on similar heterocyclic systems show that polar solvents can significantly shift the equilibrium.

-

Temperature: Changes in temperature can alter the equilibrium constant (KT) of the tautomeric interconversion, providing thermodynamic data about the process.

-

Electronic Effects: The electronic nature of the substituents on the quinoline ring can influence the acidity and basicity of the nitrogen atoms and the stability of the conjugated systems in each tautomer.

Experimental and Computational Workflow

A multi-faceted approach combining spectroscopic, crystallographic, and computational techniques is essential for a thorough investigation.

Detailed Experimental and Computational Protocols

Synthesis

A plausible synthesis route for 3-aminoquinolines involves the reaction of 2-aminobenzaldehydes with α-imino rhodium carbenes, which can be generated from easily accessible triazoles.[1]

-

Reactants: A substituted 2-aminobenzaldehyde and a suitable 1-sulfonyl-1,2,3-triazole.

-

Catalyst: A rhodium catalyst, such as Rh₂(OAc)₄.

-

Procedure: The reactants are combined in a suitable solvent (e.g., dichloroethane) with the catalyst and heated. The reaction proceeds via the in-situ formation of an α-imino rhodium carbene, which then undergoes annulation with the 2-aminobenzaldehyde.

-

Purification: The crude product is purified using column chromatography on silica gel to yield the target this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.[2][3]

-

Objective: To identify signals corresponding to each tautomer and determine their relative concentrations in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).

-

Methodology:

-

Dissolve a precisely weighed sample of this compound in the chosen deuterated solvent.

-

Acquire ¹H and ¹³C NMR spectra. 2D NMR experiments like HSQC and HMBC can be used to aid in unambiguous signal assignment.

-

Identify distinct sets of signals for the amine and imine forms. Key diagnostic signals would be the N-H protons (amine vs. imine) and the chemical shifts of the carbon atoms involved in the tautomerism (C2, C3, C4).

-

Integrate non-overlapping signals corresponding to each tautomer in the ¹H NMR spectrum to calculate the molar ratio and the equilibrium constant (KT).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

The different electronic conjugation in the amine and imine tautomers should result in distinct UV-Vis absorption spectra.[4][5]

-

Objective: To observe distinct absorption maxima for each tautomer and study the effect of solvent polarity on the equilibrium.

-

Methodology:

-

Prepare dilute solutions of the compound in a range of solvents with varying polarity (e.g., hexane, chloroform, ethanol, water).

-

Record the UV-Vis absorption spectrum for each solution over a range of approximately 200-500 nm.

-

Deconvolute the overlapping spectra to identify the λmax values corresponding to the amine and imine forms. The more extended conjugated system of the amine tautomer is expected to absorb at a longer wavelength (bathochromic shift) compared to the cross-conjugated imine tautomer.

-

Analyze the changes in the relative intensities of the absorption bands with solvent polarity to understand how the equilibrium shifts.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, identifying the predominant tautomer in the solid state.

-

Objective: To unambiguously determine the molecular structure and tautomeric form in the crystal lattice.

-

Methodology:

-

Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution in an appropriate solvent.

-

Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer with a monochromatic X-ray source.

-

Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions.

-

The final refined structure will reveal the precise locations of all atoms, including the hydrogen on the nitrogen, thus confirming the tautomeric form.

-

Computational Chemistry

Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers and corroborating experimental findings.[6]

-

Objective: To calculate the relative energies of the amine and imine tautomers in the gas phase and in solution.

-

Methodology:

-

Construct 3D models of both the amine and imine tautomers.

-

Perform geometry optimization and frequency calculations for each tautomer using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-311++G(d,p) basis set.

-

Verify that the optimized structures are true energy minima by ensuring the absence of imaginary frequencies.

-

To simulate solvent effects, apply a continuum solvation model such as the Polarizable Continuum Model (PCM).

-

Compare the calculated Gibbs free energies (G) of the tautomers in the gas phase and in each simulated solvent. The tautomer with the lower free energy is predicted to be the more stable form.

-

Illustrative Data Presentation

The following tables present hypothetical data that could be obtained from the proposed investigations.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Tautomer | Proton/Carbon | DMSO-d₆ | CDCl₃ | Key Feature |

| Amine | NH ₂ | ~5.5 (broad s) | ~4.8 (broad s) | Two exchangeable protons. |

| C2 | ~150 | ~148 | Aromatic C-N carbon. | |

| C3 | ~115 | ~117 | Aromatic C-NH₂ carbon. | |

| C4 | ~130 | ~128 | Aromatic CH carbon. | |

| Imine | NH (ring) | ~8.5 (broad s) | ~7.9 (broad s) | One exchangeable proton. |

| C2 | ~160 | ~158 | Iminic C=N carbon. | |

| C3 | ~105 | ~108 | Eneaminic carbon. | |

| C4 | ~95 | ~98 | sp³ hybridized CH₂ carbon. |

Table 2: Hypothetical UV-Vis Absorption Maxima (λmax, nm)

| Solvent | Dielectric Constant (ε) | λmax Tautomer 1 (Amine) | λmax Tautomer 2 (Imine) | Predominant Form |

| Hexane | 1.9 | ~345 | ~310 | Amine |

| Chloroform | 4.8 | ~350 | ~315 | Amine |

| Ethanol | 24.6 | ~355 | ~320 | Equilibrium Shift |

| Water | 80.1 | ~360 | ~325 | Imine (Hypothetical) |

Table 3: Hypothetical Relative Gibbs Free Energies (ΔG, kcal/mol) from DFT Calculations

| Medium | ΔG (Amine) | ΔG (Imine) | Predicted Stable Form |

| Gas Phase | 0.00 | +2.5 | Amine |

| Chloroform (PCM) | 0.00 | +1.8 | Amine |

| Water (PCM) | +1.2 | 0.00 | Imine |

Conclusion

The investigation of the tautomerism of this compound is a critical exercise for understanding its fundamental chemical nature and predicting its behavior in biological systems. While the amine form, with its extended aromatic system, is likely to be more stable in non-polar environments, the equilibrium could shift towards the imine form in polar, hydrogen-bond-donating solvents. A rigorous application of the spectroscopic, crystallographic, and computational methods outlined in this guide will enable researchers to definitively characterize this equilibrium. Such a comprehensive understanding is paramount for the rational design and development of novel and effective quinoline-based therapeutic agents.

References

- 1. Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [eurekaselect.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 6. researchgate.net [researchgate.net]

Quantum chemical calculations for 2-Methylquinolin-3-amine

An In-depth Technical Guide to Quantum Chemical Calculations for 2-Methylquinolin-3-amine

Introduction

This compound, a derivative of the quinoline heterocyclic system, represents a class of compounds with significant interest in medicinal chemistry and materials science. Quinoline and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the molecular structure, electronic properties, and reactivity of such novel compounds.[3][4] This guide provides a comprehensive overview of the theoretical framework, computational protocols, and data interpretation for the quantum chemical analysis of this compound, aimed at researchers, scientists, and professionals in drug development.

Experimental and Computational Protocols

The methodologies outlined below describe a standard workflow for performing quantum chemical calculations on quinoline derivatives, enabling a deep understanding of their physicochemical properties.

Computational Details

Quantum chemical calculations are typically performed using software packages like Gaussian, ORCA, or similar programs.[3] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used DFT method that provides a good balance between accuracy and computational cost for organic molecules.[5][6] For enhanced accuracy, basis sets such as 6-311++G(d,p) are employed, which include diffuse functions and polarization functions to better describe the electron distribution, especially for systems with heteroatoms and potential hydrogen bonding.[1][5]

Detailed Workflow:

-

Molecular Structure Generation: The initial 3D structure of this compound is constructed using a molecular builder.

-

Geometry Optimization: The initial structure is optimized to find its most stable, lowest-energy conformation. This is a critical step as all subsequent calculations rely on an accurate geometry.[2] The optimization is considered complete when the forces on the atoms and the energy change between successive steps approach zero.[3]

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure on the potential energy surface.[2] These calculations also provide theoretical vibrational spectra (IR and Raman) that can be compared with experimental data.[7][8]

-

Property Calculations: Using the optimized geometry, various electronic and structural properties are calculated. These include:

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.[9]

-

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing the charge distribution and identifying regions prone to electrophilic and nucleophilic attack.[10]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis investigates charge delocalization, hyperconjugative interactions, and intramolecular bonding.[11][12]

-

Caption: A standard workflow for quantum chemical analysis.

Data Presentation

Clear and structured presentation of quantitative data is essential for interpretation and comparison. The following tables provide templates for summarizing the results of quantum chemical calculations for this compound.

Table 1: Optimized Geometrical Parameters

Note: The values presented here are illustrative, based on typical bond lengths and angles for similar quinoline structures calculated at the B3LYP/6-311++G(d,p) level.[13]

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-N1 | 1.320 | N1-C2-C3 | 123.5 |

| C2-C3 | 1.412 | C2-C3-C4 | 119.8 |

| C3-N(amine) | 1.385 | C2-C3-N(amine) | 120.1 |

| C2-C(methyl) | 1.510 | N1-C2-C(methyl) | 116.5 |

| C4-C10 | 1.420 | C3-C4-C10 | 118.9 |

| N1-C9 | 1.375 | C8-C9-N1 | 122.3 |

Table 2: Vibrational Frequency Assignments

| Assignment | Calculated Scaled Frequency (cm⁻¹) | Experimental Range (cm⁻¹) |

| N-H asymmetric stretch | 3450 | 3400-3500 |

| N-H symmetric stretch | 3365 | 3300-3400 |

| C-H (aromatic) stretch | 3060 | 3000-3100 |

| C-H (methyl) stretch | 2980 | 2850-3000 |

| N-H bend | 1625 | 1580-1650 |

| C=C (aromatic) stretch | 1580 | 1450-1600 |

| C-N (amine) stretch | 1285 | 1250-1335 |

Table 3: Electronic Properties and Quantum Chemical Descriptors

Note: These values are representative for quinoline derivatives and calculated using DFT/B3LYP methods.[9][15][16]

| Parameter | Value |

| HOMO Energy (EHOMO) | -6.55 eV |

| LUMO Energy (ELUMO) | -1.75 eV |

| Energy Gap (ΔE) | 4.80 eV |

| Ionization Potential (I) | 6.55 eV |

| Electron Affinity (A) | 1.75 eV |

| Electronegativity (χ) | 4.15 eV |

| Chemical Hardness (η) | 2.40 eV |

| Chemical Softness (S) | 0.21 eV⁻¹ |

| Electrophilicity Index (ω) | 3.61 eV |

| Dipole Moment (µ) | 2.95 Debye |

Table 4: NBO Analysis - Second-Order Perturbation Theory

Note: This table illustrates significant donor-acceptor interactions within a molecule like this compound.[1][11]

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π(C5-C6) | π(C7-C8) | 20.5 |

| π(C7-C8) | π(C9-C10) | 18.9 |

| LP(1) N(amine) | π(C2-C3) | 45.2 |

| LP(1) N1 | π(C2-C9) | 35.8 |

E(2) represents the stabilization energy of hyperconjugative interactions.

Analysis and Interpretation

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The HOMO and LUMO are key orbitals in chemical reactions. The HOMO, acting as an electron donor, is typically located on the electron-rich parts of the molecule, while the LUMO, an electron acceptor, is on electron-deficient regions.[17] For this compound, the HOMO is expected to be distributed over the quinoline ring and the amine group, while the LUMO would be localized on the aromatic system. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.[18] A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.[9]

References

- 1. dergi-fytronix.com [dergi-fytronix.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. academicworks.cuny.edu [academicworks.cuny.edu]

- 5. Synthesis of 2-amino-5-methylpyridinium tetrachloridocadmate(II) (C<sub>6</sub>H<sub>9</sub>N<sub>2</sub>)<sub>2</sub>[CdCl<sub>4</sub>]: Structure, DFT-calculated descriptors and molecular docking study - Journal of King Saud University - Science [jksus.org]

- 6. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [file.scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 10. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NBO Analysis by ONIOM and DFT (B3LYP) Calculations of Intramolecular and Intermolecular Interactions of Artemisinin, Quinine and Thirteen Manzamenones with H2O or Alanine [scirp.org]

- 12. pnrjournal.com [pnrjournal.com]

- 13. asianpubs.org [asianpubs.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 2-Methylquinolin-3-amine

Version: 1.0

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the methodologies for studying the solubility and stability of 2-Methylquinolin-3-amine. While specific experimental data for this compound is not extensively published, this document outlines the expected physicochemical properties based on its structural similarity to other aminoquinolines. It offers detailed experimental protocols for determining aqueous and solvent solubility, as well as stability under various stress conditions as mandated by ICH guidelines. This guide is intended to be a practical resource for researchers in the fields of medicinal chemistry, pharmacology, and pharmaceutical development, enabling them to generate the necessary data for advancing their research.

Introduction

This compound is a heterocyclic aromatic compound belonging to the aminoquinoline class. Compounds of this nature are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules, including antimalarial and anticancer agents. A thorough understanding of the physicochemical properties of this compound, particularly its solubility and stability, is fundamental for its development as a potential therapeutic agent or research tool. Poor solubility can hinder bioavailability and complicate formulation, while instability can lead to loss of potency and the formation of potentially toxic degradation products.

This guide provides the necessary theoretical background and practical experimental protocols to systematically evaluate the solubility and stability profile of this compound.

Physicochemical Properties

While experimental data for this compound is sparse, its properties can be predicted based on its structure and data from similar compounds.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale/Comments |

| Molecular Formula | C₁₀H₁₀N₂ | - |

| Molecular Weight | 158.20 g/mol | [1] |

| Appearance | Expected to be a crystalline solid. | Similar to other simple aminoquinolines. |

| pKa (basic) | 4.0 - 6.0 | The quinoline nitrogen is weakly basic. The 3-amino group's basicity is reduced due to delocalization of the lone pair into the aromatic system. |

| logP | 2.0 - 3.0 | The quinoline ring system is hydrophobic, but the amino group provides some polarity. |

| Aqueous Solubility | Low | The hydrophobic quinoline core suggests low intrinsic water solubility. Solubility is expected to be pH-dependent.[2] |

| Organic Solvent Solubility | Good | Expected to be soluble in organic solvents like DMSO, DMF, methanol, and ethanol.[3] |

Solubility Studies

The solubility of a compound is a critical parameter that influences its absorption, distribution, and overall bioavailability. Both thermodynamic and kinetic solubility are important to determine during drug development.

Thermodynamic Solubility

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium under specific conditions of temperature, pressure, and solvent. The shake-flask method is the gold standard for its determination.

Table 2: Template for Thermodynamic Solubility Data of this compound

| Solvent/Medium | Temperature (°C) | pH | Solubility (µg/mL) | Solubility (mM) |

| Water | 25 | ~7.0 | Data to be determined | Data to be determined |

| Phosphate Buffered Saline (PBS) | 37 | 7.4 | Data to be determined | Data to be determined |

| 0.1 M HCl | 37 | 1.0 | Data to be determined | Data to be determined |

| Acetate Buffer | 37 | 4.5 | Data to be determined | Data to be determined |

| Methanol | 25 | N/A | Data to be determined | Data to be determined |

| Ethanol | 25 | N/A | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 25 | N/A | Data to be determined | Data to be determined |

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, PBS, buffers of various pH). The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the remaining solid.

-

Sample Analysis: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent. Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.

-

Calculation: Determine the solubility by multiplying the measured concentration by the dilution factor.

Visualization of Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Studies

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. These studies are crucial for determining storage conditions and shelf-life. The International Council for Harmonisation (ICH) provides guidelines for these studies.

Forced Degradation Studies

Forced degradation (or stress testing) is undertaken to identify the likely degradation products, which can help in establishing the degradation pathways and the intrinsic stability of the molecule.

Table 3: Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Duration | Expected Degradation Pathway |

| Acidic Hydrolysis | 0.1 M - 1 M HCl | Up to 72 hours at 60°C | Potential hydrolysis or other acid-catalyzed reactions. |

| Basic Hydrolysis | 0.1 M - 1 M NaOH | Up to 72 hours at 60°C | Potential base-catalyzed reactions. |

| Oxidative Degradation | 3-30% H₂O₂ | Up to 24 hours at room temp | Oxidation of the amino group or the quinoline ring. |

| Thermal Degradation | Dry heat (e.g., 80°C) | Up to 72 hours | Thermally induced decomposition. |

| Photostability | ICH Q1B conditions (UV & visible light) | As per ICH guidelines | Photolytic degradation. |

Experimental Protocol: General Forced Degradation Study

-

Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in the respective stress media (acid, base, water for thermal, and with H₂O₂ for oxidative). For photostability, expose the solid compound and a solution to the required light conditions.

-

Stress Application: Incubate the solutions under the conditions specified in Table 3. A control sample, protected from the stress condition, should be maintained for comparison.

-